molecular formula C10H20N2O2 B8388546 N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide

N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide

Cat. No.: B8388546
M. Wt: 200.28 g/mol
InChI Key: NTGFVHFEKLMMGM-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide is an organic compound that features a piperidine ring, a methyl group, and a methoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide typically involves the reaction of piperidine with N-methyl-N-methoxypropanamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with N-methyl-N-methoxypropanamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases to generate nucleophiles.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites, while the methoxypropanamide moiety can form hydrogen bonds or other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    N-Methylpiperidine: Shares the piperidine ring but lacks the methoxypropanamide moiety.

    N-Methoxypropanamide: Lacks the piperidine ring but contains the methoxypropanamide structure.

Uniqueness: N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide is unique due to the combination of the piperidine ring and the methoxypropanamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-methoxy-N-methyl-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C10H20N2O2/c1-11(14-2)10(13)6-9-12-7-4-3-5-8-12/h3-9H2,1-2H3

InChI Key

NTGFVHFEKLMMGM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCN1CCCCC1)OC

Origin of Product

United States

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